Colchinol
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Overview
Description
Colchinol: is a naturally occurring alkaloid derived from the plant Colchicum autumnale, commonly known as autumn crocus. It is closely related to colchicine, another well-known compound from the same plant. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Colchinol can be synthesized through various chemical processes. One common method involves the reduction of colchicine derivatives. For example, the reduction of the corresponding enamide of colchicine can yield this compound derivatives . The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction of colchicine from Colchicum autumnale, followed by chemical modification to obtain this compound. The extraction process includes solvent extraction, purification, and crystallization steps to isolate colchicine, which is then chemically reduced to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Colchinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form colchinone, a compound with distinct pharmacological properties.
Reduction: Reduction of colchicine derivatives to this compound is a common synthetic route.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and catalysts under controlled temperatures.
Major Products Formed:
Oxidation: Colchinone
Reduction: this compound derivatives
Substitution: Various substituted this compound derivatives with potential therapeutic applications
Scientific Research Applications
Chemistry: Colchinol and its derivatives are used as intermediates in the synthesis of other complex molecules.
Biology: this compound has shown potential in inhibiting cell division, making it a valuable tool in biological research.
Medicine: this compound exhibits anti-inflammatory and anticancer properties. .
Mechanism of Action
Colchinol exerts its effects primarily through the inhibition of microtubule polymerization. This disruption of microtubule function affects various cellular processes, including cell division, migration, and intracellular transport. This compound binds to tubulin, preventing its polymerization into microtubules, which in turn inhibits mitosis and other microtubule-dependent processes .
Comparison with Similar Compounds
Colchicine: Colchicine is the parent compound from which colchinol is derived. Both compounds share similar mechanisms of action but differ in their pharmacological profiles.
Combretastatin: Combretastatin is another microtubule-targeting agent with similar anti-cancer properties.
Paclitaxel: Paclitaxel is a well-known microtubule-stabilizing agent used in cancer therapy.
Uniqueness of this compound: this compound is unique in its specific binding to tubulin and its ability to inhibit microtubule polymerization. This makes it a valuable compound for studying microtubule dynamics and developing new therapeutic agents. Its distinct chemical structure also allows for the synthesis of various derivatives with potential therapeutic applications .
Properties
CAS No. |
477-31-6 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(8S)-8-amino-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-5-ol |
InChI |
InChI=1S/C18H21NO4/c1-21-15-8-10-4-7-14(19)13-9-11(20)5-6-12(13)16(10)18(23-3)17(15)22-2/h5-6,8-9,14,20H,4,7,19H2,1-3H3/t14-/m0/s1 |
InChI Key |
HSDSUBIABLFGDX-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)CC[C@@H](C3=C2C=CC(=C3)O)N)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC(C3=C2C=CC(=C3)O)N)OC)OC |
Origin of Product |
United States |
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